molecular formula C8H7N3O2 B1602857 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 886363-86-6

6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1602857
M. Wt: 177.16 g/mol
InChI Key: DOZRRDMNSHDPHW-UHFFFAOYSA-N
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Description

6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound that has been utilized in various chemical reactions . It is often used as a directing group in palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One such method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 .


Molecular Structure Analysis

The molecular formula of 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid is C8H7N3O2 . The InChI code is 1S/C8H7N3O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,9H2,(H,12,13) .


Chemical Reactions Analysis

6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid has been involved in various chemical reactions. For instance, it has been used in palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives .

Scientific Research Applications

Synthesis and Biological Activity

6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are explored for their potential in synthesizing biologically active scaffolds. Yakovenko and Vovk (2021) developed effective approaches for synthesizing new heterocyclic systems such as 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines, demonstrating their promising applications in creating biologically active compounds (Yakovenko & Vovk, 2021).

Synthesis Methods

Enguehard et al. (2003) reported the use of palladium- or copper-catalyzed methodology for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, highlighting the versatility and efficiency of these methods in synthesizing these compounds (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).

Potential Therapeutic Applications

A series of 2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides were synthesized and tested for their antiinflammatory and analgesic activity, suggesting therapeutic potentials for these compounds. The study by Di Chiacchio et al. (1998) identified 6‐methyl‐2‐phenylimidazo[1,2‐a]pyridine‐3‐carboxylic acid as a notably active compound in this series (Di Chiacchio et al., 1998).

Catalytic Applications and Synthesis

Shaabani et al. (2006) demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquids, showcasing an efficient and environmentally friendly approach to synthesizing these compounds (Shaabani, Soleimani, & Maleki, 2006). Additionally, Maleki et al. (2014) developed a one-pot, solvent-free synthesis method under mechanochemical ball-milling conditions for 3-aminoimidazo[1,2-a]pyridine derivatives, further emphasizing the efficiency and sustainability of these synthetic methods (Maleki, Javanshir, & Naimabadi, 2014).

properties

IUPAC Name

6-aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZRRDMNSHDPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599049
Record name 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

886363-86-6
Record name 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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